5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Environmental Persistence and Bioaccumulation
Research on perfluorinated acids, closely related to the chemical structure of interest, indicates environmental persistence and concerns about bioaccumulation. These compounds, including perfluorinated carboxylates and sulfonates, are environmentally persistent, detected globally in wildlife. However, their bioaccumulation potential varies with the fluorinated carbon chain length, with longer chains potentially exhibiting greater environmental behavior similarities to known persistent substances like PFOS. It's critical to understand these aspects for environmental management and regulatory purposes (Conder et al., 2008).
Synthetic Applications in Medicinal Chemistry
The pyranopyrimidine core, another related structure, serves as a key precursor for medicinal and pharmaceutical industries, demonstrating the broader synthetic applicability of compounds within this chemical family. Hybrid catalysts, including organocatalysts and metal catalysts, have been employed to synthesize diverse derivatives, underscoring the role of such compounds in developing lead molecules for therapeutic applications (Parmar et al., 2023).
Treatment and Removal from Environmental Matrices
The treatment and removal of perfluorinated compounds, which share structural similarities with the compound , have been extensively studied. Filtration and sorption technologies have been identified as promising methods for removing such compounds from aqueous waste streams, highlighting the importance of addressing environmental contamination and exposure risks associated with these persistent organic pollutants (Rayne & Forest, 2009).
Biological Activity and Potential Drug Development
Studies on the pyrrolidine ring, a structural motif related to the compound of interest, have shown that it is a versatile scaffold for the development of biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, essential for drug design and discovery processes (Li Petri et al., 2021).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various biological effects due to their interaction with different biological targets .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their stability and efficacy under different environmental conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFNIPEVRIQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679153 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260384-46-0 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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